![molecular formula C12H18N2O2S B1349610 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine CAS No. 524711-31-7](/img/structure/B1349610.png)
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 524711-31-7 and a molecular weight of 254.3512. It is used in proteomics research2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.Molecular Structure Analysis
The linear formula of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is C12 H18 N2 O2 S1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.Physical And Chemical Properties Analysis
The molecular weight of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is 254.35 g/mol14. The molecular formula is C12H18N2O2S4. The compound has a XLogP3-AA value of 2.1, indicating its lipophilicity4. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count4. The compound has a rotatable bond count of 14. The topological polar surface area is 15.3 Ų4.科学的研究の応用
Antimicrobial, Antifungal, and Anthelmintic Applications
Research indicates that certain derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine possess significant biological activities, including antibacterial, antifungal, and anthelmintic effects. A study highlighted the synthesis and biological screening of sulfonamides and alkylated piperazine derivatives, demonstrating their potential in fighting bacterial, fungal infections, and parasitic worms. Moreover, these compounds showed promise in latent fingerprint analysis, suggesting applications in forensic science (Khan et al., 2019).
Anticancer Properties
Derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine have been evaluated for their anticancer activity, with certain compounds showing effectiveness against a broad range of cancer cell lines. This includes efficacy in vitro against lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma cell lines, demonstrating the compound's potential as a versatile anticancer agent (Turov, 2020).
Development of Adenosine A2B Receptor Antagonists
In the realm of pharmacological research, novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed, characterized as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, marking their significance in medical research and potential therapeutic applications (Borrmann et al., 2009).
Potential Antidepressant Applications
Research into 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004) has unveiled its multifaceted role as a receptor antagonist and agonist across various serotonin receptors, alongside serotonin transporter inhibition. These properties underscore its potential as a novel multimodal compound for treating major depressive disorder, offering a new avenue for antidepressant therapy (Mørk et al., 2012).
Synthesis and Evaluation for Anti-Cancer and Antimicrobial Activities
Further studies have focused on the synthesis and evaluation of derivatives for their antiproliferative activity against human cancer cell lines and their antimicrobial effects. These endeavors aim at identifying compounds with potential chemotherapeutic and antimicrobial properties, contributing to the development of new treatments for cancer and infectious diseases (Kumar et al., 2007).
Safety And Hazards
For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.
将来の方向性
There are several future directions for the research of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”. These include further investigation of its potential use as an anti-cancer agent and exploration of its potential applications in drug delivery systems3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMTCHRBNHJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368378 |
Source


|
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine | |
CAS RN |
524711-31-7 |
Source


|
| Record name | 1-[(3,4-dimethylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
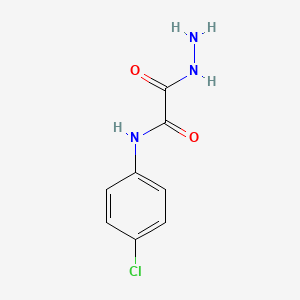
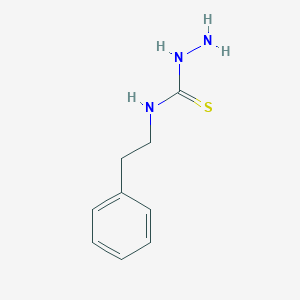
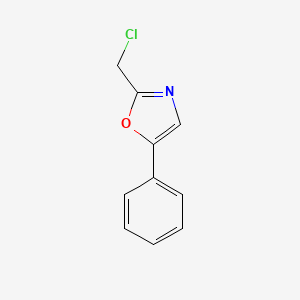
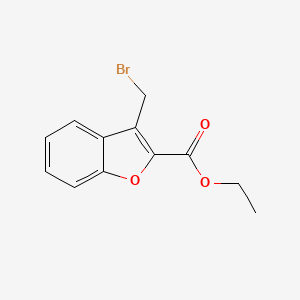
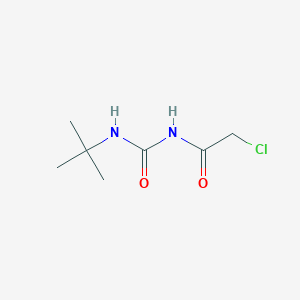
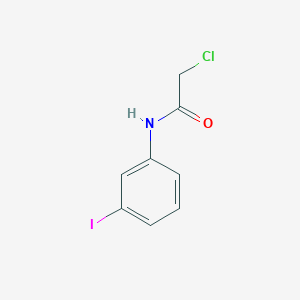
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
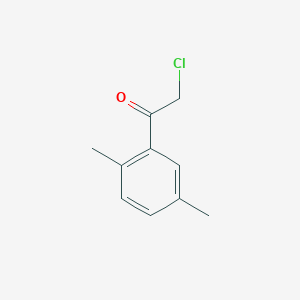
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)